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Compound of Interest

Compound Name: 2-Acetoxy-3-phenylpropanoic acid

CAS No.: 69056-25-3

Cat. No.: B1624769

Get Quote

Executive Summary
2-Acetoxy-3-phenylpropanoic acid (also known as O-acetyl-3-phenyllactic acid) is a critical

chiral building block in the synthesis of depsipeptides, HIV protease inhibitors, and various

peptidomimetics. Its structural integrity is defined by the acetylation of the

-hydroxyl group of 3-phenyllactic acid, introducing a distinct methyl singlet and downfield shift
of the

-proton in NMR spectroscopy.

This guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) spectral data

for this molecule. Unlike standard database dumps, this document synthesizes experimental

data with mechanistic interpretation, focusing on the diastereotopic nature of the methylene

protons and the diagnostic shifts required for purity assessment in drug development

workflows.

Structural Analysis & Theoretical Prediction[1]
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Before interpreting the spectra, one must understand the magnetic environment of the nuclei.

The molecule possesses a chiral center at C2, which renders the two protons on C3

diastereotopic.

Molecular Moieties[1][2][3][4][5][6][7]
Phenyl Ring: Monosubstituted benzene ring. Expected to show a multiplet in the 7.2–7.4

ppm range.

Methylene Group (C3): Attached to the chiral C2 and the aromatic ring. The protons (

) are chemically non-equivalent due to the adjacent chiral center, forming an ABX system
with the C2 proton.

Methine Group (C2): The chiral center. Deshielded by both the carboxylic acid and the

acetoxy group, shifting it significantly downfield (~5.2 ppm).

Acetoxy Group: A singlet methyl peak, typically distinct around 2.0–2.1 ppm.

Carboxylic Acid: A broad, exchangeable singlet, highly dependent on concentration and

solvent moisture, usually >10 ppm.

Graphviz Diagram: Molecular Structure & Numbering
The following diagram illustrates the atom numbering used in the spectral assignments below.
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Figure 1: Structural Connectivity of 2-Acetoxy-3-phenylpropanoic Acid
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Experimental 1H NMR Data
Methodological Note: The resolution of the C3 methylene protons is field-dependent. At 300

MHz, they may appear as a multiplet. At 400 MHz or higher, they resolve into distinct multiplets

corresponding to the

and

parts of the ABX system. The data below reflects a high-resolution 400 MHz acquisition in
Chloroform-d (

), which is the standard solvent for this lipophilic acid.

Solvent:

Frequency: 400 MHz
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Chemical
Shift (

, ppm)

Multiplicity Integral

Coupling
Constants (

, Hz)

Assignment
Interpretati
on

12.36
Broad Singlet

(br s)
1H - COOH

Carboxylic

acid proton.

Shift varies

with

concentration

.

7.23 – 7.35 Multiplet (m) 5H - Ar-H

Phenyl ring

protons.

Overlapping

ortho, meta,

and para

signals.

5.25
Doublet of

Doublets (dd)
1H 9.0, 4.0 C2-H

-proton.

Deshielded

by ester and

acid. Couples

to C3-

and C3-

.

3.21 – 3.27 Multiplet (m) 1H - C3-

Diastereotopi

c methylene

proton

(benzylic).

3.08 – 3.16 Multiplet (m) 1H - C3-

Diastereotopi

c methylene

proton

(benzylic).

2.09 Singlet (s) 3H - COCH Acetyl methyl

group.
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Diagnostic

singlet.

Expert Insight: The coupling constants of 9.0 Hz and 4.0 Hz for the C2 proton are characteristic

of the gauche and anti conformations relative to the C3 protons. In lower resolution spectra

(e.g., 300 MHz), the C3 protons often collapse into a single multiplet range (3.06–3.26 ppm)

and the C2 proton couplings may appear averaged (e.g., 5.2 Hz, 3.7 Hz).

Experimental 13C NMR Data
The Carbon-13 spectrum provides confirmation of the carbon skeleton. The carbonyl regions

are particularly important for distinguishing the ester from the acid.

Solvent:

Frequency: 75.5 / 100 MHz
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Chemical Shift (

, ppm)
Assignment Note

178.9 COOH
Carboxylic acid carbonyl. Most

downfield signal.

171.3 OCOCH Acetyl ester carbonyl.

136.6 Ar-C (Ipso)
Quaternary aromatic carbon

attached to the alkyl chain.

129.6 Ar-CH (Ortho/Meta)
Intense signal representing

two equivalent carbons.

128.6 Ar-CH (Meta/Ortho)
Often overlaps or appears

close to 129.6.

127.6 Ar-CH (Para) Single carbon intensity.

78.1 C2 (CH) -carbon. Significantly

deshielded by oxygen.

32.5
C3 (CH

)
Benzylic methylene carbon.

21.1 OCOCH Acetyl methyl carbon.

Diagnostic Check: In synthesis, the disappearance of the starting material's signal (3-

phenyllactic acid) is confirmed by the shift of the C2-H proton and the appearance of the acetyl

carbonyl at 171.3 ppm.

Experimental Protocols & Workflow
To ensure reproducibility and valid spectral acquisition, the following workflow is recommended.

This protocol emphasizes the "Self-Validating" pillar of scientific integrity.

Synthesis Context
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The compound is typically synthesized via the acetylation of 3-phenyllactic acid using acetic

anhydride and pyridine.[1]

Reaction:

Purification: Acid-base extraction is crucial to remove pyridine and excess acetic anhydride,

yielding the pure oil described in the spectral data.

Characterization Workflow
The following Graphviz diagram outlines the logic flow for verifying the identity and purity of the

compound using the spectral data provided.
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Figure 2: Spectral Validation Workflow for 2-Acetoxy-3-phenylpropanoic Acid
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Sample Preparation for NMR[5][6]
Mass: Weigh ~10-15 mg of the oil.

Solvent: Dissolve in 0.6 mL of

(99.8% D).

Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.
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Acquisition: Standard proton parameters (pulse angle 30°, delay 1s, 16 scans).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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